3-Ethyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound is a derivative of hydantoins, or imidazolidine-2,4-diones . Hydantoins are a class of compounds that have various applications across chemical and pharmaceutical industries . They are important types of molecules and natural products and play a main role in cell biology .
Molecular Structure Analysis
The compound contains a cycloalkane ring, which is a common structure in many organic compounds . It also contains a sulfonyl group attached to a methoxy-methylphenyl group, and an ethyl group attached to the nitrogen in the hydantoin ring .Scientific Research Applications
Selective Adrenoceptor Antagonist
BMY 7378 is recognized for its selective antagonism towards the D subtype of α1-adrenoceptors. This compound, chemically related to the query, has been identified as a partial agonist at 5-HT1A receptors but also shows high affinity for alpha 1-adrenoceptors, specifically the alpha 1D-adrenoceptor subtype. This suggests its potential application in research related to adrenergic receptor signaling and cardiovascular studies (Goetz et al., 1995).
Antimicrobial and Detoxification Applications
Research into N-halamine chemistry, which includes compounds structurally similar to the query, has shown significant promise for antimicrobial and detoxification applications. A study on N-Halamine-coated cotton , utilizing derivatives of triazaspirodecane-dione, demonstrated effective antimicrobial properties against Staphylococcus aureus and Escherichia coli O157:H7. The study highlights the potential of such compounds in creating surface coatings with biocidal properties, which could be used in healthcare settings or for purifying water (Ren et al., 2009).
Anticonvulsant Agents
The exploration of triazaspirodecane-dione derivatives as anticonvulsant agents has been an area of active research. A series of novel compounds related to the query showed significant anticonvulsant activity in preclinical models. These findings suggest the chemical framework of triazaspirodecane-dione as a valuable scaffold for developing new therapeutic agents aimed at treating seizure disorders (Madaiah et al., 2012).
Synthesis and Chemical Properties
The compound's structural framework is conducive to synthetic modifications , enabling the creation of derivatives with varied biological activities. Studies have detailed the synthesis of related compounds, examining their structure-activity relationships and exploring their potential applications ranging from antimicrobial to anticonvulsant activities. For instance, efficient synthetic methods have been developed for trifluoromethylated spiropiperidine derivatives, illustrating the versatility of the triazaspirodecane-dione scaffold in medicinal chemistry (Zhou et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-ethyl-8-(2-methoxy-5-methylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-4-20-15(21)17(18-16(20)22)7-9-19(10-8-17)26(23,24)14-11-12(2)5-6-13(14)25-3/h5-6,11H,4,7-10H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZTZUUEAAWZTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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